6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743696
InChI: InChI=1S/C7H4ClN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC15743696

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid -

Specification

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13)
Standard InChI Key DSINKZRRAXGBAQ-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C2N1C=C(N=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The chlorine substituent at the 6-position and the carboxylic acid group at the 2-position confer distinct electronic and steric properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
CAS Registry Number182181-19-7
SMILES NotationC1=CC2=NC(=CN2C=C1Cl)C(=O)O
InChI KeyYZBKAIKDSQEETA-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation . A related analog, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0), substitutes pyridazine for pyridine, altering electronic density and reactivity .

Synthesis and Manufacturing

Established Synthetic Routes

While direct synthesis protocols for 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid are sparingly documented, analogous methods for imidazo-fused heterocycles provide actionable insights. For example, CN106220574A discloses a four-step synthesis of pyrazine carboxylic acids via bromination, ammonolysis, condensation, and oxidation :

  • Bromination: Acrylic acid reacts with bromine in dichloromethane to form α,β-dibromopropanoic acid.

  • Ammonolysis: Treatment with ammonia yields β-aminopropanoic acid derivatives.

  • Condensation: Reaction with methylglyoxal generates imidazo intermediates.

  • Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates aromatization to the final carboxylic acid .

Adapting this methodology, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid could hypothetically be synthesized via halogenation of preformed imidazo[1,2-a]pyridine precursors, followed by carboxylation. Commercial suppliers such as Thermo Scientific and ChemDiv offer the compound at 90–99% purity, suggesting robust large-scale production capabilities .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data for 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid reveal a melting point of 246–247°C, indicative of strong intermolecular forces . Limited aqueous solubility is anticipated due to the aromatic system, though the carboxylic acid group may enhance solubility in polar aprotic solvents like DMSO or DMF. Comparative data for its pyridazine analog include:

Property6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
Molecular Weight196.59 g/mol197.58 g/mol
Melting Point246–247°CNot Reported
Purity99%90%
SolubilityLow in H₂O; soluble in DMSOSimilar profile

The pyridazine variant’s lower purity (90%) may reflect synthetic challenges in achieving full aromatization .

Applications in Drug Discovery

Role as a Building Block

Imidazo[1,2-a]pyridine scaffolds are prized in medicinal chemistry for their bioisosteric resemblance to purines. The chlorine atom in 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a handle for further functionalization, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Potential applications include:

  • Kinase Inhibitors: The planar structure mimics ATP-binding sites, making it a candidate for tyrosine kinase inhibitors .

  • Antimicrobial Agents: Chlorinated heterocycles exhibit broad-spectrum activity against Gram-positive bacteria .

  • Prodrug Development: Carboxylic acid groups facilitate ester or amide prodrug formulations to enhance bioavailability .

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